5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2S/c9-5-2-1-4(3-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLOYIGRVKHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327995 | |
| Record name | 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109702-87-6 | |
| Record name | 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The solid-phase method, adapted from CN103936691A, involves a one-pot mechanochemical reaction between thiosemicarbazide, 4-chloro-3-nitrobenzoic acid, and phosphorus pentachloride (PCl₅). The protocol operates under solvent-free conditions at room temperature, leveraging PCl₅’s dual role as a cyclizing agent and dehydrating agent.
Key steps :
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Grinding phase : Equimolar quantities of thiosemicarbazide (1 mol), 4-chloro-3-nitrobenzoic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a dry mortar for 15–20 minutes. The exothermic reaction forms an intermediate acyl chloride, which condenses with thiosemicarbazide to generate the thiadiazole ring.
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Neutralization : The crude product is treated with 10% sodium hydroxide to adjust the pH to 8.0–8.2, precipitating the target compound.
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Purification : Recrystallization from ethanol yields pure 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine as pale-yellow crystals.
Optimization data :
| Parameter | Optimal Value |
|---|---|
| Molar ratio (thiosemicarbazide:acid:PCl₅) | 1:1.2:1.2 |
| Grinding time | 20 minutes |
| Yield | 91–93% |
This method avoids toxic solvents and reduces energy consumption, making it industrially scalable. However, PCl₅’s moisture sensitivity necessitates anhydrous conditions.
Thiosemicarbazone Cyclization with Sulfuric Acid
Synthesis of 4-Chloro-3-nitrobenzaldehyde Thiosemicarbazone
The cyclization route, derived from PMC10459877, begins with the formation of a thiosemicarbazone intermediate. 4-Chloro-3-nitrobenzaldehyde (1 mol) is refluxed with thiosemicarbazide (1.1 mol) in ethanol for 4 hours, yielding the corresponding thiosemicarbazone.
Reaction conditions :
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Solvent: Absolute ethanol
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Temperature: 78°C (reflux)
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Catalyst: Glacial acetic acid (2 drops)
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Yield: 88–90%
Cyclization to Thiadiazole
The thiosemicarbazone is treated with concentrated sulfuric acid at 0–5°C for 2 hours, inducing cyclodehydration to form the thiadiazole ring. The reaction mixture is neutralized with ammonia (pH 8.0), and the product is isolated via filtration.
Critical parameters :
This method’s limitations include handling concentrated acid and longer reaction times compared to the solid-phase approach.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | Solid-Phase | Cyclization |
|---|---|---|
| Reaction time | 20 minutes | 6 hours |
| Solvent | None | Ethanol/H₂SO₄ |
| Yield | 91–93% | 85–87% |
| Purification | Recrystallization | Filtration |
| Scalability | High | Moderate |
The solid-phase method excels in efficiency and sustainability, while the cyclization route offers flexibility for modifying the aryl substituent.
Structural Characterization and Analytical Data
Spectroscopic Profiles
Infrared (IR) spectroscopy :
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NH₂ stretches : 3270–3310 cm⁻¹ (asymmetric) and 3150–3180 cm⁻¹ (symmetric)
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NO₂ stretches : 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric)
¹H NMR (DMSO-d₆) :
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δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 8.5 Hz, 1H, Ar-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H)
¹³C NMR :
LC-MS :
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-(4-Chloro-3-aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Anticancer Applications
Research has indicated that 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits promising anticancer activity across various cancer cell lines. Its mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study: Anticancer Activity Evaluation
A study assessed the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:
| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| A549 | 20 | 65 |
The compound showed significant cytotoxic effects with a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of this compound against common pathogens:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 20 |
| Escherichia coli | 64 | 18 |
| Pseudomonas aeruginosa | 128 | 15 |
These findings suggest that the compound possesses substantial antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro.
Case Study: Inflammation Model Study
In an experimental model using LPS-stimulated macrophages, treatment with this compound resulted in:
| Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 60 |
This study indicates that the compound effectively reduces levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The table below compares substituents and key physicochemical parameters of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine with analogs:
*LogP values estimated using fragment-based methods.
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce LogP compared to alkyl substituents (e.g., -C(CH₃)₃), enhancing solubility in polar solvents.
- The planarity of the thiadiazole ring is consistent across derivatives (≤0.006 Å), suggesting minimal steric hindrance for receptor binding .
Anticancer Activity
- Target Compound: Limited direct data are available, but analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives exhibit GI₅₀ values of 28.9–55.3 µM against MCF-7, HeLa, and PC-3 cancer cell lines . Docking studies suggest interactions with thymidylate synthase, a key enzyme in DNA synthesis .
- Schiff Base Derivatives : Compounds such as 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine show IC₅₀ values as low as 1.28 µg/mL against MCF-7 cells, attributed to enhanced π-stacking from fluorophenyl groups .
Anticonvulsant Activity
- 4c (5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine): ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), outperforming phenytoin in rodent models . The chloro and ethoxy groups likely enhance blood-brain barrier penetration.
Biological Activity
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and relevant case studies involving this compound.
- Chemical Name : this compound
- CAS Number : 109702-87-6
- Molecular Formula : CHClNOS
- Molecular Weight : 256.67 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-nitroaniline with thiocarbonyl compounds under acidic or basic conditions. The process may include various catalysts and solvents to optimize yield and purity. For instance, a study reported a yield of 65% using sodium hydroxide in ethanol at elevated temperatures .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound derivatives. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example:
| Compound | Cell Line | IC (µg/mL) | Mode of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These compounds showed a significant increase in the Bax/Bcl-2 ratio and caspase activation, indicating their potential to induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains and found notable inhibition zones, suggesting its utility as a potential antimicrobial agent. The presence of nitro and chloro substituents enhances its biological profile by increasing electron-withdrawing effects that contribute to its activity .
Case Studies
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Cytotoxicity Evaluation :
A comprehensive study evaluated several derivatives of thiadiazole compounds against cancer cell lines. The results indicated that modifications on the thiadiazole scaffold significantly influenced their cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil . -
In Vivo Studies :
In vivo studies involving tumor-bearing mice models demonstrated that selected derivatives could effectively target tumor cells while sparing normal tissues. This selectivity is crucial for developing safer cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Chloro and Nitro Substituents : These groups enhance electron density and improve binding affinity to biological targets.
- Thiadiazole Ring : This heterocyclic structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
Q & A
Q. What are the standard synthetic routes for 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids or their derivatives. For example:
- Method A : Cyclocondensation of 4-chloro-3-nitrobenzoic acid hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
- Method B : Reaction of substituted phenylacetic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours), yielding the thiadiazole core after pH adjustment with ammonia . Yields vary significantly: Method B achieves ~74% yield under optimized conditions, while Method A may require additional purification steps to remove byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- FT-IR : Key peaks include:
- 3246–3248 cm⁻¹ : N-H stretching (amine group).
- 1595–1616 cm⁻¹ : C=N stretching (thiadiazole ring).
- 696–750 cm⁻¹ : C-S-C bending .
- ¹H-NMR : Expect signals for aromatic protons (δ 7.0–7.4 ppm) and aliphatic protons (e.g., –CH₂– groups at δ 2.1–3.0 ppm). The amine proton typically appears as a broad singlet (δ ~8–9 ppm) but may be absent due to exchange broadening .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure and reactivity?
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution : The nitro group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, polarizing the thiadiazole ring and increasing electrophilicity at the C2 position .
- Reactivity predictions : Frontier molecular orbital (FMO) analysis reveals that the HOMO-LUMO gap (~4.5 eV) correlates with nucleophilic attack susceptibility, guiding functionalization strategies .
Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?
Single-crystal X-ray studies (e.g., analogous thiadiazole derivatives) show:
- Hydrogen bonding : N–H···N interactions between the amine group and thiadiazole nitrogen stabilize a 2D supramolecular network, impacting solubility and melting point .
- Dihedral angles : The angle between the thiadiazole and phenyl rings (18–30°) affects π-π stacking and crystallinity, which are critical for material science applications .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardized protocols (e.g., CLSI guidelines) .
- Solubility limitations : Poor aqueous solubility may lead to false negatives. Use of DMSO carriers (≤1% v/v) or prodrug formulations can improve bioavailability .
Q. How can substituent modifications on the phenyl ring tune biological or catalytic activity?
- Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance electrophilicity, improving binding to enzyme active sites (e.g., thymidylate synthase inhibition) .
- Methoxy groups (–OCH₃) : Increase lipophilicity, enhancing membrane permeability in anticancer assays (e.g., IC₅₀ reduction from 25 µM to 12 µM in substituted analogs) .
Methodological Guidance
Q. How to optimize reaction yield for large-scale synthesis?
- Catalyst screening : Mn(II) catalysts improve cyclization efficiency (e.g., 74% yield in POCl₃-mediated reactions) .
- Temperature control : Maintain reflux at 90°C ± 2°C to prevent side reactions (e.g., hydrolysis of the nitro group) .
Q. What analytical workflows validate purity for publication or patent applications?
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with ESI+ detection to confirm molecular ion [M+H]⁺ (m/z ~308).
- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
Tables for Key Data
| Property | Value/Peak | Reference |
|---|---|---|
| Melting Point | 147°C (unsubstituted analog) | |
| ¹H-NMR (DMSO-d₆) | δ 7.04–7.42 ppm (aromatic protons) | |
| FT-IR (C=N stretch) | 1595–1616 cm⁻¹ | |
| DFT HOMO-LUMO Gap | ~4.5 eV |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
